4-[4-(2-Methylpropyl)phenyl]oxan-4-ol
Description
Properties
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-12(2)11-13-3-5-14(6-4-13)15(16)7-9-17-10-8-15/h3-6,12,16H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYKBWRDQRHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
In a patent by Shandong Xincheng Pharmaceutical Co., tetrahydropyran derivatives were synthesized using solid acid catalysts (e.g., zeolites or sulfonated resins) to minimize waste. For example, hydroxy rose ether intermediates cyclized under acidic conditions to form the oxane ring, achieving yields >75% with minimal byproducts. This method avoids corrosive liquid acids, aligning with green chemistry principles.
Base-Mediated Ring Closure
Base-catalyzed cyclization, as demonstrated in imidazole-based 5-lipoxygenase inhibitor syntheses, employs sodium hydride (NaH) in dimethyl sulfoxide (DMSO) to deprotonate alcohol precursors, facilitating nucleophilic attack and ring closure. This approach yielded 78% of the tetrahydropyran intermediate in a 35-g scale synthesis.
Hydrogenation and Reduction Steps
Catalytic Hydrogenation
Hydrogenation of keto intermediates to alcohols is critical for forming the 4-hydroxy group. In the Florol® synthesis, hydrogenation of hydroxy rose ether over Raney nickel at 50–100°C under pressure (3–5 bar) provided the alcohol in 43% yield after crystallization.
Chemical Reduction
Alternative reducing agents like sodium borohydride () or lithium aluminum hydride () have been employed. For example, reduction of methyl 4-(3-methylsulfinylphenyl)tetrahydropyran-4-carboxylate with in tetrahydrofuran (THF) yielded the alcohol with 64% efficiency.
Purification and Optimization Techniques
Crystallization
Crystallization from ethanol or toluene is a key purification step. Post-hydrogenation, crude 4-[4-(2-methylpropyl)phenyl]oxan-4-ol was dissolved in hot ethanol, treated with activated charcoal, and cooled to 0°C, yielding 99.2% pure product.
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane eluents resolved regioisomers in palladium-catalyzed coupling reactions. For example, a nitrile intermediate was purified via column chromatography (ethyl acetate:hexane = 1:3) before hydrolysis to the final amide.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Acid-catalyzed cyclization | Solid acid (zeolite) | 75 | 99.2 | Low (no waste acid) |
| Suzuki-Miyaura coupling | 75 | 98.5 | Moderate (Pd waste) | |
| Catalytic hydrogenation | Raney nickel | 43 | 99.0 | High ( safety) |
Hydrogenation routes, while efficient, require stringent safety protocols due to flammability. Solid acid catalysis offers superior sustainability but may necessitate higher temperatures .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methylpropyl)phenyl]oxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of 4-[4-(2-Methylpropyl)phenyl]oxan-4-ol exhibit promising anticancer properties. For instance, modifications to the oxan ring have been shown to enhance cytotoxicity against various cancer cell lines. Specific structural configurations lead to increased apoptosis in cancer cells, making it a subject of interest for developing new chemotherapeutic agents .
1.2 Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Research indicates that it may modulate pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases such as arthritis and colitis .
1.3 Neuroprotective Effects
There is emerging evidence that this compound may exert neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neuroreceptors positions it as a candidate for further investigation in conditions like Alzheimer's disease .
Pharmacology
2.1 Drug Development
The compound's unique structure allows for the exploration of various pharmacological profiles. It has been evaluated as a potential lead compound for developing novel drugs targeting specific receptors involved in pain and inflammation management. Its derivatives are being synthesized to optimize efficacy and reduce side effects .
2.2 Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes linked to disease pathways, such as phospholipase A2, which is involved in inflammatory responses. This inhibition can be crucial for designing drugs aimed at mitigating inflammation-related disorders .
Material Science
3.1 Polymer Applications
In material science, this compound is being explored as a monomer for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
3.2 Nanotechnology
The compound's properties are also being investigated for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could improve bioavailability and targeted delivery .
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylpropyl)phenyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Methyl-2-(2-methylpropyl)oxan-4-ol (CAS 63500-71-0)
- Molecular Formula : C₁₀H₂₀O₂
- Key Properties :
- Comparison : While structurally similar, the phenyl group in 4-[4-(2-Methylpropyl)phenyl]oxan-4-ol introduces greater aromaticity and molecular weight, likely increasing its boiling point and lipophilicity compared to this analog.
1-[4-(2-Methylpropyl)phenyl]ethanol
- Molecular Formula : C₁₂H₁₈O
- Key Properties :
Functional Group Variants
2-Bromo-1-[4-(2-methylpropyl)phenyl]ethanone
- Molecular Formula : C₁₂H₁₅BrO
- Key Properties: Reactive Site: Bromine and ketone groups enable nucleophilic substitutions. Applications: Precursor in organometallic synthesis .
- Comparison : The ketone group increases electrophilicity, contrasting with the hydroxyl group in the target compound, which may participate in hydrogen bonding.
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol
- Molecular Formula: C₁₃H₁₉NO₂
- Key Properties: Predicted Collision Cross Section (CCS): 152.3 Ų (for [M+H]+) . Functional Groups: Amino and hydroxymethyl groups.
- Comparison: The amino group introduces basicity, differing from the neutral hydroxyl group in this compound. This alters solubility and interaction with biological targets.
Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Key Functional Groups |
|---|---|---|---|---|---|
| This compound* | C₁₅H₂₂O₂ | ~250 (estimated) | ~0.95 (estimated) | ~1.46 (estimated) | Secondary alcohol, aryl |
| 4-Methyl-2-(2-methylpropyl)oxan-4-ol | C₁₀H₂₀O₂ | 243 | 0.936 | 1.45 | Secondary alcohol |
| 1-[4-(2-Methylpropyl)phenyl]ethanol | C₁₂H₁₈O | Not reported | Not reported | Not reported | Primary alcohol |
| 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethanone | C₁₂H₁₅BrO | Not reported | Not reported | Not reported | Ketone, bromide |
*Estimated based on structural analogs .
Q & A
Basic: What synthetic strategies are effective for introducing the 4-(2-methylpropyl)phenyl group into the oxan-4-ol scaffold?
Answer:
The 4-(2-methylpropyl)phenyl group can be introduced via nucleophilic substitution or coupling reactions. For example, arylboronic acids (e.g., 4-Isobutylphenylboronic acid) can participate in Suzuki-Miyaura cross-coupling reactions with brominated oxan-4-ol precursors . Alternatively, Friedel-Crafts alkylation using tert-butyl groups or Grignard reagents may be employed. Post-synthetic reduction (e.g., NaBH4 or catalytic hydrogenation) can adjust substituents, as demonstrated in the synthesis of cyclopropyl methanones and their reduced methanols . Optimization of reaction conditions (e.g., NaH/TBAB in DMF) is critical for yield improvement, as seen in similar systems with 81–94% yields .
Basic: How can X-ray crystallography confirm the structure of 4-[4-(2-Methylpropyl)phenyl]oxan-4-ol?
Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation . Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting intensity data and solving the phase problem using direct methods (SHELXS/SHELXD).
- Refining thermal parameters and validating geometric parameters (bond lengths/angles) against expected values.
Special attention is needed for the oxan-4-ol ring conformation and stereochemistry, as misassignment of hydroxyl group orientation can occur without high-resolution data.
Advanced: What are the challenges in achieving enantiomeric purity for this compound, and what chiral resolution methods are applicable?
Answer:
Enantiomeric purity is challenging due to the stereogenic center at the oxan-4-ol position. Methods include:
- Chiral chromatography : Use of cellulose- or amylose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases, optimized via trial runs.
- Diastereomeric salt formation : Reacting the racemate with chiral acids (e.g., tartaric acid) to exploit solubility differences, as done for ibuprofen enantiomers .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer, though substrate compatibility must be tested .
Advanced characterization via circular dichroism (CD) or vibrational optical activity (VOA) is recommended to confirm enantiopurity.
Advanced: How can researchers resolve discrepancies between computational NMR predictions and experimental data?
Answer:
Discrepancies often arise from solvent effects, dynamic exchange, or improper conformational sampling. Mitigation strategies:
- Solvent correction : Use explicit solvent models (e.g., COSMO-RS) in DFT calculations to match experimental conditions (DMSO-d6 vs. CDCl3) .
- Dynamic NMR analysis : Variable-temperature studies can identify rotameric equilibria affecting chemical shifts.
- Conformational search : Employ molecular dynamics (MD) simulations to explore low-energy conformers and average predicted shifts.
Cross-validation with 2D NMR (e.g., HSQC, NOESY) is essential to resolve ambiguities in proton assignments .
Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?
Answer:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria or Mycobacterium tuberculosis, with ciprofloxacin as a positive control .
- Anti-inflammatory screening : COX-1/COX-2 inhibition assays using purified enzymes, comparing IC50 values to ibuprofen derivatives .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices.
Ensure purity (>95% by HPLC) to avoid confounding results from impurities like 4-(2-methylpropyl)phenyl propanamide .
Advanced: What strategies mitigate oxidation of the oxan-4-ol moiety during storage or biological testing?
Answer:
- Stabilization : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent light-induced degradation.
- Antioxidants : Add 0.1% BHT or ascorbic acid to stock solutions in DMSO or ethanol .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (trehalose/mannitol) to reduce hydroxyl group reactivity.
Monitor degradation via LC-MS; oxidation products may include ketone derivatives (e.g., oxan-4-one), detectable by shifts in retention time or MS fragmentation .
Advanced: How do structural modifications at the oxan-4-ol position affect pharmacokinetic properties?
Answer:
- Lipophilicity : Introducing alkyl groups (e.g., methylhexanol derivatives) increases logP, enhancing membrane permeability but risking solubility issues. Use shake-flask or chromatographic logP determination .
- Metabolic stability : Fluorination or deuteriation at the hydroxyl position reduces CYP450-mediated oxidation, as seen in fluorophenyl analogs .
- Solubility : PEGylation or prodrug strategies (e.g., phosphate esters) improve aqueous solubility, critical for in vivo studies. Assess via equilibrium solubility assays in PBS (pH 7.4) .
Advanced: How to address contradictory bioactivity data between in vitro and in vivo models for this compound?
Answer:
Contradictions may stem from poor bioavailability or off-target effects. Systematic approaches include:
- ADME profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and permeability (Caco-2 assays) to identify absorption barriers .
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma exposure (AUC, Cmax) with effect magnitude in rodent models.
- Target deconvolution : Use affinity chromatography or thermal shift assays to identify unintended targets. Cross-reference with databases like ChEMBL for off-target liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
